

The Synthetic Pathway of Ch55: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55, a potent synthetic retinoid, has garnered significant interest within the scientific community for its distinct biological activities, including its high affinity for retinoic acid receptors (RARs) α and β , and its potential as an anti-fibrotic agent. This technical guide provides a detailed overview of the synthesis pathway of **Ch55**, its chemical precursors, and the experimental protocols involved in its creation. The information presented herein is compiled from seminal research in the field, offering a comprehensive resource for professionals engaged in retinoid research and drug development.

Ch55: Chemical Profile

Ch55, chemically known as 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a chalcone carboxylic acid derivative. Its structure is characterized by a benzoic acid moiety linked to a 3,5-di-tert-butylphenyl group through a propenone linker. This unique structure confers its specific binding properties to RARs and its subsequent biological effects.



Property	Value	Reference
Chemical Name	4-[(1E)-3-[3,5-bis(1,1- Dimethylethyl)phenyl]-3-oxo-1- propenyl]benzoic acid	[1]
Molecular Formula	C24H28O3	[1]
Molecular Weight	364.47 g/mol	[1]
CAS Number	110368-33-7	[1]

Synthesis Pathway of Ch55

The synthesis of **Ch55** is achieved through a Claisen-Schmidt condensation reaction, a classic method for the formation of chalcones and their derivatives. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Chemical Precursors

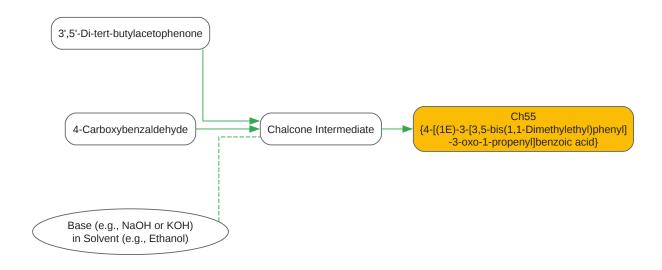
The primary chemical precursors required for the synthesis of **Ch55** are:

- 3',5'-Di-tert-butylacetophenone
- 4-Carboxybenzaldehyde

Reaction Scheme

The synthesis proceeds as follows:





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Caption: Synthesis of **Ch55** via Claisen-Schmidt condensation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **Ch55**, based on the principles of the Claisen-Schmidt condensation. Specific reaction conditions may be optimized for yield and purity.

Materials:

- 3',5'-Di-tert-butylacetophenone
- 4-Carboxybenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (HCl) for acidification



- · Distilled water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification apparatus (e.g., recrystallization setup, column chromatography)
- Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, HPLC)

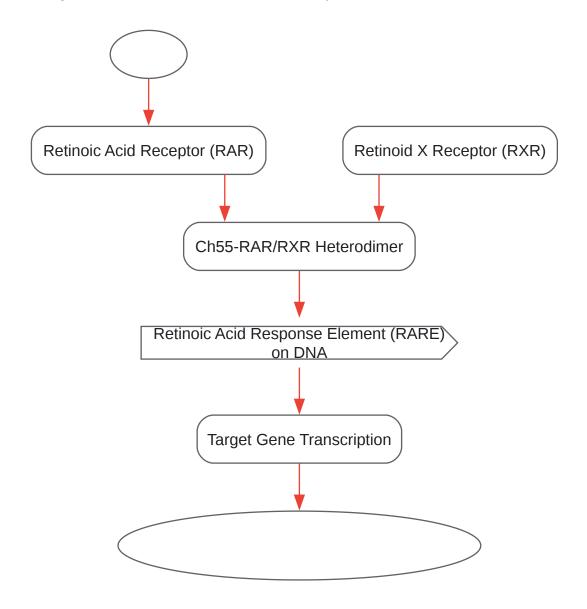
Procedure:

- Reactant Dissolution: Dissolve equimolar amounts of 3',5'-Di-tert-butylacetophenone and 4-Carboxybenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.
- Base Addition: While stirring, slowly add a catalytic amount of a strong base (e.g., a solution
 of NaOH or KOH in the same solvent). The base acts as a catalyst to facilitate the
 condensation reaction.
- Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction may be gently heated to increase the rate of reaction if necessary.
- Precipitation and Neutralization: Once the reaction is complete, the mixture is typically
 poured into cold water. The resulting precipitate is the salt of the carboxylic acid. The mixture
 is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the
 crude Ch55 product.
- Purification: The crude product is collected by filtration, washed with water, and then purified.
 Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification. Column chromatography can also be employed for higher purity.
- Characterization: The final product should be characterized to confirm its identity and purity
 using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy,
 Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of Ch55



Ch55 exerts its biological effects primarily through its interaction with retinoic acid receptors (RARs), which are nuclear hormone receptors. Upon binding to RARs, **Ch55** induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse cellular responses to **Ch55**, including its effects on cell differentiation and proliferation.



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Caption: Simplified signaling pathway of Ch55.



Conclusion

This technical guide provides a foundational understanding of the synthesis of **Ch55**, a significant synthetic retinoid. The Claisen-Schmidt condensation provides a straightforward and efficient route to this molecule from readily available precursors. The detailed experimental protocol and visualization of its signaling pathway offer valuable resources for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of **Ch55** and its analogs. The information presented is based on established chemical principles and the pioneering work in the field of retinoid research.[2]

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